Somantadine hydrochloride

Übersicht

Beschreibung

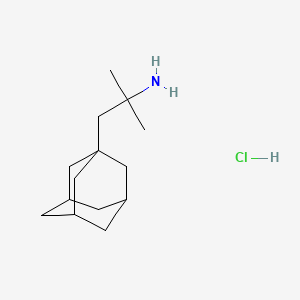

Somantadine Hydrochloride is an adamantane derivative known for its antiviral properties. It has been primarily used in the treatment of influenza A virus infections and has shown potential in treating other viral infections such as herpes . Additionally, it has applications in the management of Parkinson’s disease and drug-induced extrapyramidal reactions .

Wirkmechanismus

Target of Action

Somantadine hydrochloride, an adamantane derivative, is primarily an antiviral agent . It targets the M2 proton channel of the influenza A virus . This channel plays a crucial role in the viral life cycle, allowing the release of viral genetic material into the host cytoplasm .

Mode of Action

The antiviral mechanism of action of this compound involves antagonism of the influenza A M2 proton channel . This antagonism prevents endosomal escape, i.e., the release of viral genetic material into the host cytoplasm . In addition to its antiviral properties, it also acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist .

Biochemical Pathways

It is known to interfere with the viral protein, m2, which is needed for the viral particle to become “uncoated” once it is taken inside the cell by endocytosis . This interference disrupts the viral life cycle, preventing the virus from replicating within the host cell.

Pharmacokinetics

This compound exhibits good bioavailability, with 86–90% of the drug being absorbed after oral administration . It has minimal metabolism, mostly to acetyl metabolites . The elimination half-life of the drug ranges from 10–31 hours , and it is primarily excreted in the urine .

Result of Action

The primary result of this compound’s action is the prevention of influenza A virus replication within the host cell . By blocking the M2 proton channel, it prevents the release of viral genetic material, thereby inhibiting the virus’s ability to reproduce . This can help to reduce the severity and duration of influenza A infections.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its effects on the central nervous system mean that it should be combined cautiously with additional CNS stimulants or anticholinergic drugs . Additionally, as it is cleared by the kidneys, it is contraindicated in persons with end-stage kidney disease . Due to its anticholinergic effects, it should be taken with caution by those with enlarged prostates or glaucoma .

Biochemische Analyse

Biochemical Properties

Somantadine hydrochloride plays a significant role in biochemical reactions, particularly in inhibiting viral replication. It interacts with various enzymes and proteins, including viral M2 protein channels. By binding to these channels, this compound prevents the uncoating of the viral RNA, thereby inhibiting the replication process . Additionally, it has been observed to interact with cellular proteins involved in the immune response, enhancing the body’s ability to combat viral infections.

Cellular Effects

This compound exerts profound effects on different cell types and cellular processes. In epithelial cells, it disrupts viral entry and replication, thereby reducing viral load. It also influences cell signaling pathways, particularly those involved in the immune response. For instance, this compound has been shown to modulate the expression of interferon-stimulated genes, enhancing antiviral defenses. Furthermore, it impacts cellular metabolism by altering the energy production pathways, ensuring that infected cells are less conducive to viral replication .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the M2 protein channels of viruses. This binding inhibits the acidification of the viral interior, a crucial step for viral uncoating. By preventing this process, this compound effectively halts the replication of the virus. Additionally, it has been observed to inhibit certain cellular enzymes, further disrupting the viral life cycle. The compound also influences gene expression by modulating transcription factors involved in the antiviral response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard conditions, maintaining its antiviral efficacy over extended periods. Degradation can occur under extreme pH conditions or prolonged exposure to light. Long-term studies have shown that this compound can lead to sustained antiviral effects, with minimal impact on cellular function in vitro. In vivo studies have demonstrated that the compound remains effective over time, although its efficacy may diminish with prolonged use due to potential resistance development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces viral load and enhances immune response without significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a marked increase in adverse reactions. It is crucial to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation and conjugation reactions. The enzymes cytochrome P450 2D6 and 3A4 play a significant role in its metabolism. This compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and immune response. These interactions ensure that the compound exerts its antiviral effects while minimizing disruption to normal cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its movement across cellular membranes. The compound also binds to specific proteins that aid in its localization within cells. These interactions ensure that this compound accumulates in areas where it can exert its antiviral effects most effectively .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is predominantly found in the cytoplasm, where it interacts with viral components and cellular proteins. The compound’s activity is influenced by its localization, as it needs to be in proximity to viral M2 protein channels to exert its inhibitory effects. Post-translational modifications, such as phosphorylation, can also affect its targeting and function within cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Somantadinhydrochlorid wird durch die Reaktion von Adamantan mit Ammoniak synthetisiert, gefolgt von einer Behandlung mit Salzsäure, um das Hydrochloridsalz zu bilden . Die Reaktion beinhaltet typischerweise:

Adamantan: Der Ausgangsstoff.

Ammoniak: Wird verwendet, um die Aminogruppe einzuführen.

Salzsäure: Wandelt das freie Amin in sein Hydrochloridsalz um.

Industrielle Produktionsverfahren: Die industrielle Produktion von Somantadinhydrochlorid beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Das Verfahren umfasst:

Katalytische Hydrierung: Um eine vollständige Umwandlung von Adamantan zu gewährleisten.

Reinigungsschritte: Wie z.B. die Umkristallisation, um hochreines Somantadinhydrochlorid zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen: Somantadinhydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Kann zu verschiedenen Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

Substitution: Die Aminogruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wie z.B. Kaliumpermanganat für Oxidationsreaktionen.

Reduktionsmittel: Wie z.B. Lithiumaluminiumhydrid für Reduktionsreaktionen.

Substitutionsmittel: Verschiedene Halogenide und Säuren für Substitutionsreaktionen.

Hauptprodukte, die gebildet werden:

Oxidationsprodukte: Umfassen hydroxylierte Derivate.

Reduktionsprodukte: Umfassen desaminierte Verbindungen.

Substitutionsprodukte: Umfassen halogenierte und acylierte Derivate.

Wissenschaftliche Forschungsanwendungen

Somantadinhydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese anderer Adamantan-Derivate verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Virusreplikation und zelluläre Mechanismen.

Medizin: Wird zur Behandlung der Parkinson-Krankheit, der Influenza A und anderer Virusinfektionen eingesetzt.

Industrie: Anwendung bei der Entwicklung von antiviralen Beschichtungen und Materialien.

5. Wirkmechanismus

Somantadinhydrochlorid entfaltet seine Wirkung über mehrere Mechanismen:

Antivirale Aktivität: Hemmt den M2-Protonenkanal des Influenza-A-Virus und verhindert so die Virusreplikation.

Dopamin-Freisetzung: Erhöht die Freisetzung von Dopamin im Gehirn, was zur Linderung der Symptome der Parkinson-Krankheit beiträgt.

NMDA-Rezeptor-Antagonismus: Handelt als schwacher Antagonist des NMDA-Typ-Glutamat-Rezeptors und trägt so zu seinen neuroprotektiven Wirkungen bei.

Ähnliche Verbindungen:

Amantadin: Ein weiteres Adamantan-Derivat mit ähnlichen antiviralen und antiparkinsonischen Eigenschaften.

Rimantadin: Ein Derivat mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Einzigartigkeit von Somantadinhydrochlorid:

Höhere Potenz: Somantadinhydrochlorid hat in bestimmten antiviralen Anwendungen eine höhere Potenz gegenüber seinen Analogen gezeigt.

Breiteres Spektrum: Es hat ein breiteres Wirkungsspektrum gegen verschiedene Virusstämme.

Durch das Verständnis der detaillierten Eigenschaften und Anwendungen von Somantadinhydrochlorid können Forscher und Praktiker dieses Mittel besser in verschiedenen wissenschaftlichen und medizinischen Bereichen einsetzen.

Vergleich Mit ähnlichen Verbindungen

Amantadine: Another adamantane derivative with similar antiviral and antiparkinsonian properties.

Rimantadine: A derivative with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness of Somantadine Hydrochloride:

Higher Potency: This compound has shown higher potency in certain antiviral applications compared to its analogs.

Broader Spectrum: It has a broader spectrum of activity against various viral strains.

By understanding the detailed properties and applications of this compound, researchers and practitioners can better utilize this compound in various scientific and medical fields.

Eigenschaften

IUPAC Name |

1-(1-adamantyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N.ClH/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14;/h10-12H,3-9,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYQQGVXUPSJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC12CC3CC(C1)CC(C3)C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218827 | |

| Record name | Somantadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68693-30-1 | |

| Record name | Somantadine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068693301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Somantadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOMANTADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I505KI9F8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate](/img/structure/B1194579.png)